2,4,7-Tribromotropone

描述

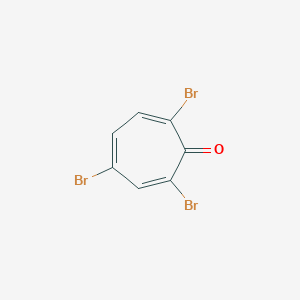

2,4,7-Tribromotropone is a brominated derivative of tropone, a non-benzenoid aromatic compound featuring a seven-membered ring with a ketone group. Its structure includes bromine substituents at positions 2, 4, and 7 of the tropone backbone. This compound is synthesized via bromine oxidation of hydroxyazulenes, as demonstrated in studies where 4- and 6-hydroxyazulenes were treated with bromine to yield tribromotropone derivatives . The substitution pattern (2,4,7) is critical for its electronic properties, as bromine acts as a weakly deactivating, ortho/para-directing substituent.

Structure

3D Structure

属性

CAS 编号 |

29798-82-1 |

|---|---|

分子式 |

C7H3Br3O |

分子量 |

342.81 g/mol |

IUPAC 名称 |

2,4,7-tribromocyclohepta-2,4,6-trien-1-one |

InChI |

InChI=1S/C7H3Br3O/c8-4-1-2-5(9)7(11)6(10)3-4/h1-3H |

InChI 键 |

MXXSTRTVSOUGQE-UHFFFAOYSA-N |

规范 SMILES |

C1=C(C=C(C(=O)C(=C1)Br)Br)Br |

产品来源 |

United States |

准备方法

Reaction Mechanism and Conditions

The most widely documented method for synthesizing 2,4,7-tribromotropone involves the bromination of cycloheptanone. This exothermic reaction proceeds via electrophilic aromatic substitution, where bromine acts as both an oxidizing agent and a brominating agent. The process is conducted in acetic acid, which serves as a solvent and proton source, facilitating the stabilization of reactive intermediates.

Typical Procedure :

-

Cycloheptanone (25.0 g, 223 mmol) is dissolved in acetic acid (50 mL) in a three-necked flask equipped with a reflux condenser.

-

Bromine (143 g, 894 mmol) dissolved in acetic acid (75 mL) is added dropwise at 0°C to mitigate uncontrolled exothermic reactions.

-

The mixture is stirred for 12 hours at room temperature, followed by 25 hours at 50°C to ensure complete bromination.

-

The crude product is quenched with aqueous ammonium chloride, extracted with dichloromethane, dried over MgSO₄, and purified via column chromatography (SiO₂, CH₂Cl₂).

Substitution from Nitro-Containing Precursors

Synthesis via 2-Chloro-4,7-Dinitrotropone

An alternative route involves the displacement of nitro and chlorine groups in 2-chloro-4,7-dinitrotropone. Heating this precursor with hydrogen bromide (HBr) in acetic acid induces a tandem denitration and bromination reaction, yielding this compound.

Key Steps :

-

2-Chloro-4,7-dinitrotropone is suspended in acetic acid under nitrogen.

-

Anhydrous HBr gas is introduced, and the mixture is heated to 80–100°C for 6–8 hours.

-

The reaction progress is monitored via thin-layer chromatography (TLC), with product isolation achieved through vacuum distillation or recrystallization.

Spectroscopic Validation

The structural integrity of the product is confirmed through infrared (IR) spectroscopy, which identifies C=O stretching vibrations at 1,680–1,700 cm⁻¹, and mass spectrometry (MS), showing a molecular ion peak at m/z 342 (M⁺). Comparative analysis with X-ray crystallography data further validates the tribrominated tropone architecture.

Bromination of 2-Cyclohepten-1-one

Methodology and Challenges

A less common approach involves the bromination of 2-cyclohepten-1-one, an unsaturated cyclic ketone. This method leverages the conjugated diene system to facilitate bromine addition across the α,β-unsaturated carbonyl group. However, the reaction often produces regioisomeric byproducts, necessitating rigorous chromatographic separation.

Reaction Conditions :

Limitations

The method suffers from moderate yields (40–60%) and scalability issues due to competing polymerization side reactions. Consequently, it is less favored industrially compared to cycloheptanone bromination.

Comparative Analysis of Synthesis Methods

| Parameter | Cycloheptanone Bromination | Nitro Precursor Substitution | 2-Cyclohepten-1-one Bromination |

|---|---|---|---|

| Yield | High (≥80% after purification) | Moderate (60–75%) | Low (40–60%) |

| Reaction Time | 37–48 hours | 6–8 hours | 12–24 hours |

| Byproducts | Minimal | Chlorinated impurities | Regioisomers, polymeric residues |

| Scalability | Industrial-scale feasible | Laboratory-scale only | Limited by purification challenges |

| Cost Efficiency | Moderate | High (precursor synthesis costly) | Low |

Research Applications and Derivative Synthesis

Polymer Chemistry

This compound serves as a monomer in Suzuki coupling reactions to synthesize conjugated polymers. For example, poly(9,9-dihexylfluorenylidene-alt-methyltropolone) (HFMTp) exhibits a number-average molecular weight (Mₙ) of 10,400 and a polydispersity index (PDI) of 2.4, demonstrating its utility in optoelectronic materials.

化学反应分析

Hydrogenolysis to Tropone and Dibromotropone Derivatives

2,4,7-Tribromotropone undergoes selective hydrogenolysis under controlled conditions. When treated with hydrogen in the presence of a poisoned palladium catalyst (e.g., palladium on barium sulfate), it converts to tropone (cyclohepta-2,4,6-trien-1-one) by cleaving all three bromine atoms. Interrupting the reaction after partial hydrogen uptake yields 2,7-dibromotropone as a stable intermediate .

This reaction is critical for accessing unsubstituted tropones, which are foundational in synthesizing bioactive natural products .

Conversion to Bromotropolones

Treatment of this compound with potassium acetate in refluxing acetic acid or butanol generates dibromotropolone derivatives. The regioselectivity of bromine substitution depends on reaction conditions :

| Reagent | Solvent | Temperature | Major Product | Byproducts |

|---|---|---|---|---|

| KOAc | Acetic acid | Reflux | 3,5-Dibromotropolone | 3,6-Dibromotropolone |

| KOAc | Butanol | Reflux | 3,6-Dibromotropolone | Trace 4-bromotropolone |

The reaction proceeds via nucleophilic displacement of bromine by acetate, followed by keto-enol tautomerization to stabilize the tropolone ring .

Substitution Reactions and Byproduct Formation

During synthesis, bromination of cycloheptanone or cycloheptenone precursors often yields this compound alongside minor brominated derivatives. For example:

Byproducts arise from competing bromination pathways or incomplete elimination steps. The 2,5-dibromotropone isomer forms due to steric and electronic factors during bromine addition .

Stability and Reactivity Trends

-

Thermal Stability : this compound decomposes above 150°C, releasing bromine gas .

-

Electrophilic Substitution : The electron-withdrawing bromine atoms deactivate the ring toward further electrophilic substitution, directing reactions to the 3-, 5-, and 6-positions .

-

Redox Behavior : The compound resists oxidation but undergoes reductive debromination under strong reducing agents (e.g., Zn/HOAc) .

科学研究应用

Synthesis of Conjugated Polymers

One of the primary applications of 2,4,7-Tribromotropone is in the synthesis of conjugated polymers. Researchers have utilized this compound as a monomer to create novel dibromo methyltropolone derivatives through nucleophilic reactions. These derivatives serve as building blocks for conjugated polymers with enhanced optical properties.

Key Findings:

- Reaction Mechanism : The synthesis involves the reaction of this compound with cycloheptanone and bromine in acetic acid, leading to the formation of isomeric mixtures that can be polymerized using various coupling reactions (Suzuki, Mizorogi-Heck, and Sonogashira) .

- Optical Properties : The resulting polymers exhibit distinct optical characteristics due to intramolecular hydrogen bonding within the tropolone units, which affects their absorption spectra and fluorescence emission .

- Antimicrobial Activity : Similar compounds have shown antimicrobial properties. Future research could investigate whether this compound exhibits similar effects against various pathogens .

- Drug Development : The unique structural features of this compound might be leveraged in drug design to enhance bioavailability or target specificity.

Material Science Applications

The incorporation of this compound into polymer matrices can lead to materials with tailored properties for specific applications in electronics and optics.

Research Highlights:

- Conductive Polymers : The synthesized conjugated polymers from this compound have potential uses in organic photovoltaics and light-emitting diodes due to their tunable electronic properties .

- Thermal Stability : Studies indicate that these polymers maintain stability at elevated temperatures, making them suitable for high-performance applications .

作用机制

The mechanism of action of 2,4,7-Tribromo-2,4,6-cycloheptatrien-1-one involves its interaction with molecular targets through its bromine atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biomolecules, affecting their function and activity. The exact pathways and targets depend on the specific application and context of use .

相似化合物的比较

Brominated Azulene and Tropone Derivatives

Synthesis and Reactivity: Bromination of hydroxyazulenes (e.g., 4-hydroxyazulene 8 and 6-hydroxyazulene 9) with bromine yields 2,4,7-tribromotropone and related bromo derivatives (e.g., 10a–c, 11a,b) . These reactions highlight the regioselectivity of bromine in azulene systems, favoring positions adjacent to electron-donating groups. In contrast, nitration of similar substrates fails to produce azulenequinones, underscoring bromine’s unique role in stabilizing tropone frameworks.

Structural Differences: Compared to azulene-embedded tropones (e.g., azuleno[1,2-d]tropone), this compound lacks fused aromatic systems. Azulene-tropone hybrids exhibit enhanced aromatic stability due to conjugation across fused rings, which alters UV-Vis absorption and redox behavior .

Nitro-Substituted Analogues: 2,4,7-Trinitrofluorenone

Electronic Effects: 2,4,7-Trinitrofluorenone (TNF) features nitro groups at positions 2, 4, and 7 of a fluorenone backbone. Nitro groups are strong electron-withdrawing, meta-directing substituents, making TNF highly electron-deficient. In contrast, bromine in this compound is less deactivating, allowing for further electrophilic substitution (e.g., bromination at position 5 in TNF derivatives yields 5-bromo-2,4,7-trinitrofluorenone in 96% yield) .

Applications :

TNF is widely used as an electron-accepting material in organic electronics, whereas this compound’s applications are less documented but may include halogen-bonding motifs or precursors for cross-coupling reactions.

Other Halogenated Tropones

Substitution Patterns: Tropones with bromine at alternative positions (e.g., 2,5,7-tribromotropone) are expected to exhibit distinct electronic properties. For example, para-substituted bromines may enhance symmetry and dipole moments, affecting crystallinity and solubility.

Reactivity :

Brominated tropones participate in nucleophilic aromatic substitution more readily than nitro analogues due to bromine’s moderate electronegativity. This property is exploited in synthesizing functionalized tropones for pharmaceuticals or ligands.

Data Tables

Table 1: Comparative Analysis of Key Compounds

Table 2: Substituent Effects on Reactivity

| Substituent Type | Electronic Effect | Directing Behavior | Example Compound |

|---|---|---|---|

| Bromine (Br) | Weakly deactivating | Ortho/para | This compound |

| Nitro (NO₂) | Strongly deactivating | Meta | 2,4,7-Trinitrofluorenone |

| Hydroxy (OH) | Activating | Ortho/para | 4-Hydroxyazulene |

常见问题

Basic: What synthetic methodologies are recommended for preparing 2,4,7-Tribromotropone with high purity?

Methodological Answer:

- Bromination Strategies : Use controlled electrophilic bromination of tropone derivatives. Optimize stoichiometry (e.g., 3:1 molar ratio of bromine to tropone) under inert atmospheres to avoid side reactions.

- Purification : Employ recrystallization in non-polar solvents (e.g., hexane) or column chromatography with silica gel (eluent: dichloromethane/hexane mixtures). Monitor purity via melting point analysis and HPLC (C18 column, acetonitrile/water mobile phase) .

- Safety : Handle bromine in fume hoods with PPE, as outlined in chemical safety protocols for halogenated compounds .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : Use H and C NMR in CDCl₃ to identify aromatic proton environments and bromine-induced deshielding effects. Compare with spectral databases for brominated aromatics .

- Mass Spectrometry (MS) : Employ EI-MS to detect molecular ion peaks (M) and fragmentation patterns characteristic of tribrominated structures.

- IR Spectroscopy : Analyze C-Br stretching vibrations (~500–600 cm) and carbonyl (C=O) stretches (~1700 cm) to confirm functional groups .

Advanced: How can researchers resolve contradictions in reported reaction yields for this compound synthesis?

Methodological Answer:

- Variable Isolation : Systematically test parameters (temperature, catalyst loading, solvent polarity) using a fractional factorial design to identify critical factors .

- Analytical Validation : Cross-validate yields via gravimetric analysis and HPLC quantification. Ensure calibration with certified reference materials (e.g., brominated biphenyl standards) .

- Statistical Analysis : Apply ANOVA to assess reproducibility across trials. Report confidence intervals to contextualize yield discrepancies .

Advanced: What computational approaches are suitable for modeling the electronic structure of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Use B3LYP/6-311G(d,p) basis sets to calculate electron distribution, HOMO-LUMO gaps, and bromine substituent effects. Compare with experimental UV-Vis spectra .

- Molecular Dynamics (MD) : Simulate solvent interactions to predict solubility and stability in different media.

- Software Tools : Leverage Gaussian or ORCA packages for orbital visualization, referencing theoretical frameworks in quantum chemistry literature .

Advanced: How can the thermal stability of this compound be rigorously assessed under varying conditions?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Measure decomposition onset temperatures (5–10°C/min heating rate, N₂ atmosphere).

- Kinetic Studies : Apply the Kissinger method to calculate activation energy () from DSC data.

- Environmental Stress Testing : Expose samples to UV light (λ = 254 nm) and humidity (40–80% RH) to evaluate degradation pathways .

Basic: What chromatographic conditions are optimal for separating this compound from byproducts?

Methodological Answer:

| Parameter | Recommended Setting |

|---|---|

| Column | C18 reverse-phase (250 mm × 4.6 mm) |

| Mobile Phase | Acetonitrile:H₂O (70:30 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis (λ = 254 nm) |

- Validation : Compare retention times with brominated phenol standards (e.g., 2,4,6-Tribromophenol) .

Advanced: How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- Steric Maps : Generate 3D molecular models (e.g., Avogadro) to visualize bromine substituent bulk.

- Kinetic Isotope Effects (KIE) : Use deuterated analogs (e.g., this compound-d₁) to probe rate-determining steps.

- Linear Free Energy Relationships (LFER) : Corlate substituent positions with Hammett σ constants to predict reactivity trends .

Guidelines for Data Reporting

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。